molecular formula C11H11N B146794 2,6-Dimethylquinoline CAS No. 877-43-0

2,6-Dimethylquinoline

Cat. No.: B146794
CAS No.: 877-43-0
M. Wt: 157.21 g/mol
InChI Key: JJPSZKIOGBRMHK-UHFFFAOYSA-N
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Description

2,6-Dimethylquinoline is an organic compound with the molecular formula C11H11N. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 2 and 6 positions on the quinoline ring. This compound is also known by other names such as p-toluquinaldine and 6-methylquinaldine . It is a crystalline solid with a melting point of 57-59°C and a boiling point of 266-267°C .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dimethylquinoline are the Cytochrome P450 enzymes , specifically CYP1A2 and CYP2B6 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

This compound acts as an inhibitor of the Cytochrome P450 enzymes. It binds to the active site of these enzymes, preventing them from catalyzing their usual reactions . The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme’s activity, are 3.3 µM for CYP1A2 and 480 µM for CYP2B6 .

Biochemical Pathways

The inhibition of CYP1A2 and CYP2B6 by this compound affects the metabolism of various substances within the body. These enzymes are involved in the metabolism of drugs, toxins, and endogenous compounds. By inhibiting these enzymes, this compound can alter the rate at which these substances are metabolized, potentially leading to changes in their effects .

Pharmacokinetics

Given its role as a cyp1a2 and cyp2b6 inhibitor, it is likely that it undergoes hepatic metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific substances being metabolized by CYP1A2 and CYP2B6. By inhibiting these enzymes, this compound can affect the pharmacokinetics of drugs metabolized by these enzymes, potentially leading to altered drug efficacy and toxicity .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylquinoline plays a significant role in biochemical reactions, primarily as an inhibitor of cytochrome P450 enzymes. It has been identified as a potential inhibitor of cytochrome P450 1A2 (CYP1A2) with an IC50 value of 3.3 μM . Additionally, it inhibits cytochrome P450 2B6 (CYP2B6) activity with an IC50 of 480 μM . These interactions suggest that this compound can modulate the metabolism of various substrates processed by these enzymes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cytochrome P450 enzymes, it can alter the metabolic processing of drugs and endogenous compounds, potentially affecting cell function and viability. The inhibition of CYP1A2 and CYP2B6 can lead to changes in the levels of reactive oxygen species (ROS) and other metabolites, impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with cytochrome P450 enzymes. This binding inhibits the enzymatic activity of CYP1A2 and CYP2B6, leading to reduced metabolism of their substrates. The inhibition of these enzymes can result in altered gene expression and changes in the cellular redox state, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and light may lead to degradation, potentially reducing its inhibitory potency. Long-term studies have shown that this compound can maintain its inhibitory effects on cytochrome P450 enzymes over extended periods, although the exact duration of stability may vary .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it effectively inhibits cytochrome P450 enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where the inhibitory potency increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of cytochrome P450 enzymes. It interacts with CYP1A2 and CYP2B6, affecting the metabolism of various substrates, including drugs and endogenous compounds. This interaction can lead to changes in metabolic flux and metabolite levels, potentially impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to cross cellular membranes easily, facilitating its distribution to various cellular compartments. The compound may also interact with binding proteins that influence its localization and accumulation within specific tissues .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function are closely associated with its presence in the endoplasmic reticulum, where it can effectively inhibit cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylquinoline can be synthesized through various methods. One common method involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield quinoline derivatives . Another method involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of triethylamine in ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Comparison with Similar Compounds

  • 2,7-Dimethylquinoline
  • 6-Methylquinoline
  • 8-Nitroquinoline
  • 7-Methylquinoline

Comparison: 2,6-Dimethylquinoline is unique due to its specific inhibitory effects on CYP1A2 and CYP2B6 enzymes. While other methylquinoline derivatives may also exhibit biological activity, the position of the methyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2,6-dimethylquinoline
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InChI

InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JJPSZKIOGBRMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
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DSSTOX Substance ID

DTXSID0044153
Record name 2,6-Dimethylquinoline
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Molecular Weight

157.21 g/mol
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Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS]
Record name 2,6-Dimethylquinoline
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CAS No.

877-43-0
Record name 2,6-Dimethylquinoline
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Record name 2,6-DIMETHYLQUINOLINE
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Record name Quinoline, 2,6-dimethyl-
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Record name 2,6-Dimethylquinoline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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